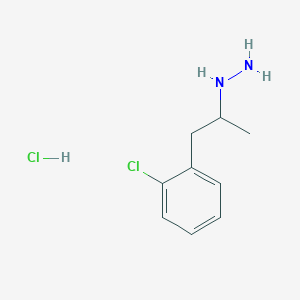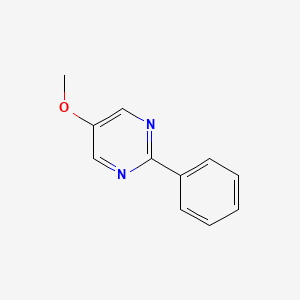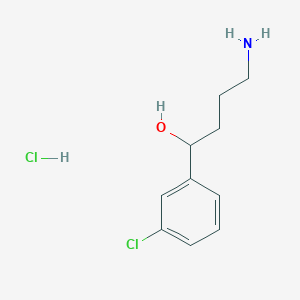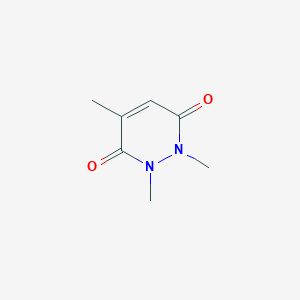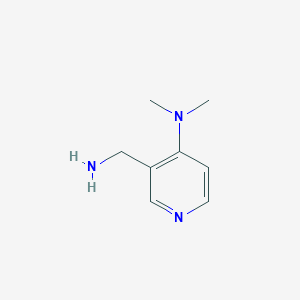
3-(Aminomethyl)-N,N-dimethylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-N,N-dimethylpyridin-4-amine is an organic compound that belongs to the class of aminomethylpyridines. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with two methyl groups attached to the nitrogen atom. It is a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dimethylpyridin-4-amine typically involves the reaction of 4-chloromethylpyridine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.
化学反应分析
Types of Reactions
3-(Aminomethyl)-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating.
Reduction: Lithium aluminum hydride; reactions are usually carried out at room temperature or slightly elevated temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are often performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(Aminomethyl)-N,N-dimethylpyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(Aminomethyl)-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The aminomethyl group plays a crucial role in binding to the active site of enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the dimethyl groups on the nitrogen atom, making it less sterically hindered.
N,N-Dimethyl-4-aminopyridine: Similar structure but with the aminomethyl group replaced by a simple amino group.
4-(Aminomethyl)pyridine: Similar to 3-(Aminomethyl)-N,N-dimethylpyridin-4-amine but with the aminomethyl group at a different position on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both the aminomethyl group and the dimethyl groups on the nitrogen atom. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and binding affinity in various applications.
属性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
3-(aminomethyl)-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-3-4-10-6-7(8)5-9/h3-4,6H,5,9H2,1-2H3 |
InChI 键 |
WQNCLEWHLMOOJZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=NC=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


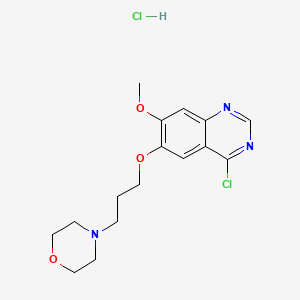



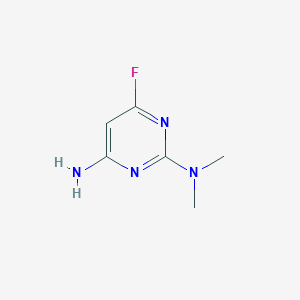
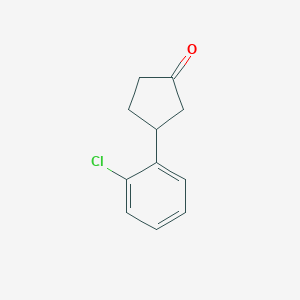
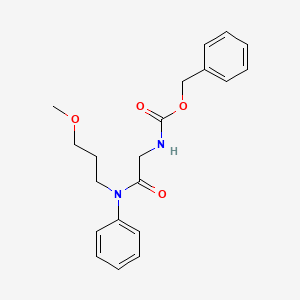

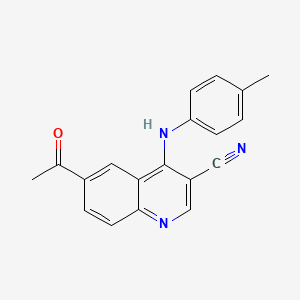
![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
